1-Propanol, 2-amino-3-(dimethylamino)-

Description

Contextualization within Multifunctional Organic Compound Research

Multifunctional organic compounds are molecules that possess two or more functional groups. The presence of multiple reactive centers within a single molecule often leads to complex and unique chemical properties that are not merely the sum of the individual groups. These interactions can influence reactivity, selectivity, and physical properties such as solubility and boiling point. Research into these compounds is a cornerstone of modern chemistry, driving innovations in materials science, pharmaceuticals, and catalysis.

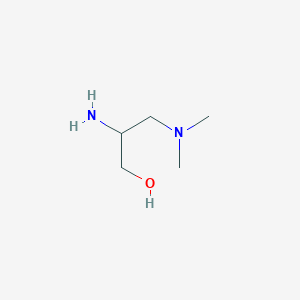

The aminolysis of bio-based glycidyl (B131873) ethers and other starting materials with ammonia (B1221849) is a versatile method for creating multifunctional bio-based amine curing agents. rsc.org These agents, which are a type of multifunctional β-amino alcohol, are crucial for producing non-isocyanate polyhydroxyurethanes (NIPUs). rsc.org 1-Propanol, 2-amino-3-(dimethylamino)- is a prime example of a multifunctional organic compound. Its structure comprises three distinct functional groups:

A primary alcohol (-OH)

A primary amine (-NH2)

A tertiary amine (-N(CH3)2)

This trifunctional arrangement on a simple propane (B168953) backbone makes it a highly versatile yet complex chemical entity. The proximity of the amino and alcohol groups classifies it as a vicinal amino alcohol, while the additional tertiary amine group introduces another layer of chemical functionality, including a site for potential quaternization or catalytic activity. The study of such molecules is pivotal for understanding intramolecular interactions and for designing new building blocks for more complex chemical structures.

Significance of Vicinal Amino Alcohols in Contemporary Chemical Science

The vicinal amino alcohol motif, characterized by an alcohol and an amine group on adjacent carbon atoms, is a privileged structure in chemical science. rsc.org This structural unit is a common feature in a vast array of natural products, pharmaceuticals, and agrochemicals. rsc.org For instance, many biologically active molecules and pharmaceutical agents owe their efficacy to the presence of this functionality. researchgate.netum.edu.my

The significance of vicinal amino alcohols stems from several key aspects:

Biological Activity: They are integral to many bioactive compounds. The ability of the amine and alcohol groups to form hydrogen bonds and participate in electrostatic interactions is crucial for molecular recognition in biological systems. um.edu.my

Chiral Building Blocks: Chiral vicinal amino alcohols are highly valuable as enantiopure starting materials for the synthesis of complex molecules. diva-portal.orgresearchgate.net Their stereochemistry can be precisely controlled and transferred to subsequent products, which is a critical aspect of modern drug development.

Asymmetric Catalysis: They are widely used as ligands for metal catalysts in asymmetric synthesis. The chelation of the metal center by both the nitrogen and oxygen atoms creates a rigid chiral environment, enabling high levels of enantioselectivity in a variety of chemical transformations. um.edu.myresearchgate.net

Synthetic Versatility: The amino and alcohol groups can be selectively modified, making them versatile intermediates for creating diverse molecular libraries. mdpi.com For example, they are precursors for chiral morpholines and piperazines.

Given that 1-Propanol, 2-amino-3-(dimethylamino)- contains this crucial vicinal amino alcohol framework, it holds considerable potential as a building block and ligand in various fields of chemical science.

Historical Development of Research on Substituted Propanolamines

Research into propanolamines, a class of amino alcohols derived from propanol (B110389), has a long history driven by their utility in a wide range of applications. Early synthetic methods often involved the reaction of halogenated hydrins, like epichlorohydrin (B41342) or dichloropropanol, with ammonia or amines, frequently in aqueous solutions and sometimes under pressure. google.com These early processes, while effective, often required large excesses of the aminating agent and could lead to mixtures of products.

Over time, research focused on developing more efficient and selective synthetic routes. This included the use of various catalysts and reaction conditions to control the regioselectivity and yield of the desired propanolamine (B44665). For instance, the synthesis of N,N-dialkylamino alcohols evolved from processes like the hydrogenation of an amino alcohol in the presence of an aldehyde to more direct methods.

The study of substituted propanolamines expanded significantly with the discovery of their pharmacological properties. Many propanolamine derivatives have been investigated for various therapeutic uses, including as cardiovascular agents and appetite suppressants. nih.gov This demand, particularly for enantiomerically pure compounds for the pharmaceutical industry, spurred the development of asymmetric synthesis methods for chiral propanolamines. The compound 1-Propanol, 2-amino-3-(dimethylamino)- is a structurally complex substituted propanolamine, and its potential synthesis and applications are built upon this rich history of research into simpler, related molecules.

Scope and Academic Relevance of the Chemical Compound in Modern Synthesis and Catalysis

While specific research literature on 1-Propanol, 2-amino-3-(dimethylamino)- is not abundant, its molecular architecture suggests significant academic and practical relevance in modern chemical synthesis and catalysis. The compound uniquely combines the features of a vicinal amino alcohol and a vicinal diamine, both of which are highly sought-after structural motifs.

Potential in Asymmetric Catalysis: The presence of three potential coordination sites (the primary amine, the tertiary amine, and the hydroxyl group) makes this compound a highly attractive candidate for a tridentate ligand in asymmetric catalysis. Chiral versions of this molecule could be used to form stable complexes with transition metals, creating highly effective catalysts for reactions such as:

Asymmetric hydrogenation

Asymmetric transfer hydrogenation

Enantioselective additions to carbonyls

The cooperative action of different amine groups in catalysis is a known phenomenon. For example, catalysts with both primary and tertiary amines in a 1,3-diamine relationship have been designed for use in asymmetric Mannich reactions, where the two amine groups act cooperatively to facilitate the reaction. nih.govacs.orgresearchgate.netbohrium.com

Role as a Synthetic Building Block: Vicinal diamines are crucial building blocks for many biologically active compounds and are of great interest to medicinal chemists. researchgate.netnih.gov Synthetic routes to vicinal diamines are an important area of organic chemistry. mdpi.comresearchgate.net 1-Propanol, 2-amino-3-(dimethylamino)- could serve as a versatile precursor for a variety of complex nitrogen-containing molecules. The three functional groups can be chemo-selectively protected and derivatized to build intricate molecular scaffolds.

Data Tables

Since detailed experimental data for 1-Propanol, 2-amino-3-(dimethylamino)- is not widely available in published literature, the following tables provide information on its calculated properties and the experimental properties of two of its isomers.

Table 1: Properties of 1-Propanol, 2-amino-3-(dimethylamino)-

| Property | Value |

|---|---|

| Molecular Formula | C5H15N2O |

| Molecular Weight | 117.19 g/mol |

| IUPAC Name | 2-amino-3-(dimethylamino)propan-1-ol |

Table 2: Experimental Properties of Isomer: 1-(Dimethylamino)propan-2-ol

| Property | Value | Source |

|---|---|---|

| CAS Number | 108-16-7 | nih.gov |

| Molecular Formula | C5H13NO | nih.gov |

| Molecular Weight | 103.16 g/mol | nih.gov |

| Boiling Point | 121-127 °C | |

| Density | 0.837 g/mL at 25 °C |

| Refractive Index | n20/D 1.419 | |

Table 3: Experimental Properties of Isomer: 3-Dimethylamino-1-propanol

| Property | Value | Source |

|---|---|---|

| CAS Number | 3179-63-3 | sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C5H13NO | nist.govnih.gov |

| Molecular Weight | 103.16 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 163-164 °C | sigmaaldrich.comchemicalbook.com |

| Density | 0.872 g/mL at 25 °C | sigmaaldrich.comchemicalbook.com |

| Refractive Index | n20/D 1.436 | sigmaaldrich.comchemicalbook.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(dimethylamino)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2O/c1-7(2)3-5(6)4-8/h5,8H,3-4,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STUCHZYFEVRKGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations of 1 Propanol, 2 Amino 3 Dimethylamino

Elucidation of Established Synthetic Routes

The synthesis of 1-Propanol, 2-amino-3-(dimethylamino)- can be achieved through several well-established chemical pathways. These routes leverage common and versatile starting materials, proceeding through key intermediates like epoxides and chlorohydrins.

Epoxide Ring-Opening Strategies and Derivatives

The ring-opening of epoxides by amines is a fundamental and highly effective method for the synthesis of β-amino alcohols. rroij.comrsc.org This strategy is characterized by its high regioselectivity and generally proceeds under mild conditions. jsynthchem.com For the synthesis of 1-Propanol, 2-amino-3-(dimethylamino)-, a suitable precursor is an epoxide that already contains the dimethylamino group, such as dimethylaminomethyloxirane (also known as N,N-dimethylglycidylamine).

The reaction mechanism involves the nucleophilic attack of an amine on one of the electrophilic carbon atoms of the epoxide ring. jsynthchem.comnih.gov In the case of synthesizing the target compound, ammonia (B1221849) or an ammonia equivalent serves as the nucleophile. The attack typically occurs at the sterically less hindered carbon atom, leading to the formation of the desired 1,2-amino alcohol architecture. rroij.com

A plausible synthetic sequence begins with the synthesis of the epoxide precursor itself, often from epichlorohydrin (B41342) and dimethylamine. google.com The subsequent ring-opening of the resulting dimethylaminomethyloxirane with ammonia yields 1-Propanol, 2-amino-3-(dimethylamino)-. chemicalbook.com

| Step | Reactants | Reagents/Conditions | Product | Ref. |

| 1 | Epichlorohydrin, Dimethylamine | Methanol, 5°C to Room Temp | 1-Chloro-3-(dimethylamino)-2-propanol (and its epoxide) | prepchem.com |

| 2 | Dimethylaminomethyloxirane (from Step 1) | Aqueous Ammonia (NH₄OH), 0-5°C to Room Temp | 1-Propanol, 2-amino-3-(dimethylamino)- | chemicalbook.com |

Amine Alkylation Approaches: Direct and Reductive

Amine alkylation provides another versatile set of methods for constructing the target molecule. These can be broadly categorized as direct alkylation using alkyl halides and reductive amination using carbonyl compounds.

Direct Alkylation: This method involves the reaction of an amine with an alkyl halide via a nucleophilic aliphatic substitution. wikipedia.org In principle, 1-Propanol, 2-amino-3-(dimethylamino)- could be synthesized by alkylating a suitable diamino propanol (B110389) precursor. However, a significant challenge in amine alkylation is the potential for over-alkylation, as the newly formed secondary or tertiary amines can also react with the alkylating agent, leading to a mixture of products. wikipedia.orglibretexts.org For laboratory synthesis of specific amines, this route is often less preferred unless a large excess of the starting amine is used or when synthesizing quaternary ammonium (B1175870) salts. wikipedia.org

Reductive Amination: A more controlled and widely used method is reductive amination. This process involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine, which is then reduced in situ to the corresponding amine. nih.gov To synthesize 1-Propanol, 2-amino-3-(dimethylamino)-, a hypothetical route could start from 1-(dimethylamino)propan-2-one. This keto-amine would first react with ammonia to form an imine, which is subsequently reduced using a reducing agent like sodium borohydride (B1222165) (NaBH₄) or hydrogen gas over a metal catalyst to yield the final product. libretexts.org This method avoids the issue of over-alkylation common in direct alkylation. nih.gov

Chlorohydrin Precursor Methods

The use of chlorohydrin precursors is a common and effective strategy, often serving as a practical alternative to handling isolated epoxides. The synthesis typically starts with epichlorohydrin or 1,3-dichloro-2-propanol. google.comprepchem.com

This route is a two-step process:

Chlorohydrin Formation: Epichlorohydrin is reacted with dimethylamine. The amine selectively opens the epoxide ring to form 1-chloro-3-(dimethylamino)-2-propanol. google.com This reaction creates the backbone of the target molecule, installing both the hydroxyl and dimethylamino groups.

Nucleophilic Substitution (Ammonolysis): The intermediate chlorohydrin is then treated with ammonia. The ammonia acts as a nucleophile, displacing the chloride ion to form the primary amine group, thus completing the synthesis of 1-Propanol, 2-amino-3-(dimethylamino)-. This step is an example of nucleophilic substitution on an alkyl halide.

A representative synthesis is detailed in the following table:

| Step | Starting Material | Reagents | Conditions | Product | Ref. |

| 1 | Epichlorohydrin | Dimethylamine (1:1.5 molar ratio) | Ethanol, 50–60°C, 6 hours | 1-Chloro-3-(dimethylamino)-2-propanol | |

| 2 | 1-Chloro-3-(dimethylamino)-2-propanol | Aqueous Ammonia (28%) | 80°C, 12 hours | 1-Propanol, 2-amino-3-(dimethylamino)- |

Multicomponent and Cascade Reactions for Amino Alcohol Formation

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot process to form a product that incorporates portions of all starting materials. nih.govorganic-chemistry.org These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. nih.gov

While a specific MCR for 1-Propanol, 2-amino-3-(dimethylamino)- is not prominently documented, general MCRs for β-amino alcohol synthesis have been developed. For instance, titanium-mediated MCRs can assemble an amine, a ketone, and an alcohol source in a one-pot synthesis via the nucleophilic addition of ketyl radicals to in-situ generated ketimines. nih.govacs.org Another approach involves the chromium-catalyzed asymmetric cross-coupling of aldehydes and imines. westlake.edu.cn These advanced methods highlight the potential for developing a convergent and highly efficient MCR to construct the target diamino alcohol from simple, readily available precursors.

Advanced Synthetic Transformations and Reactivity Profiling

The structure of 1-Propanol, 2-amino-3-(dimethylamino)- contains multiple functional groups—a primary amine, a tertiary amine, and a primary alcohol—that dictate its chemical reactivity.

Nucleophilic Substitution Reactions and Reaction Pathways

The nitrogen atoms in 1-Propanol, 2-amino-3-(dimethylamino)- are nucleophilic due to the lone pair of electrons on each. This allows the molecule to participate in various nucleophilic substitution reactions.

Primary Amine Reactivity: The primary amine (-NH₂) is a potent nucleophile and can react with a wide range of electrophiles. For example, it can undergo N-alkylation with alkyl halides or participate in nucleophilic aromatic substitution with activated aryl halides, such as 2,4-dinitrochlorobenzene. wikipedia.orgsapub.org It can also react with acyl chlorides or anhydrides to form amides.

Tertiary Amine Reactivity: The tertiary dimethylamino group is also nucleophilic, though generally less reactive than the primary amine due to steric hindrance. It can react with strong alkylating agents to form a quaternary ammonium salt, a transformation known as the Menshutkin reaction. wikipedia.org It can also act as a base or a nucleophilic catalyst in certain reactions. mdpi.com

The following table outlines potential nucleophilic substitution reactions involving the amino groups of the title compound.

| Functional Group | Electrophile Example | Reaction Type | Product Type | Ref. |

| Primary Amine | Alkyl Halide (e.g., CH₃I) | N-Alkylation | Secondary Amine | wikipedia.org |

| Primary Amine | Acyl Chloride (e.g., CH₃COCl) | N-Acylation | Amide | libretexts.org |

| Primary Amine | Activated Aryl Halide (e.g., DNFB) | Nucleophilic Aromatic Substitution | N-Aryl Amine | sapub.org |

| Tertiary Amine | Alkyl Halide (e.g., CH₃I) | Menshutkin Reaction | Quaternary Ammonium Salt | wikipedia.org |

Condensation and Alkylation Reactions

The reactivity of 1-Propanol, 2-amino-3-(dimethylamino)- is dictated by its three functional groups: a primary alcohol at C1, a primary amine at C2, and a tertiary amine at C3. This structure allows for a variety of condensation and alkylation reactions.

Condensation Reactions: The primary amine at the C2 position is a key site for condensation reactions. It can react with aldehydes or ketones to form Schiff bases or imines. The primary hydroxyl group at C1 can undergo esterification, a type of condensation reaction, with carboxylic acids or their derivatives. Kinetic studies on the esterification of other N,N-dialkylamino alcohols show that the reaction rate is influenced by the structural ability of the amino alcohol to activate the carboxylic acid via hydrogen bonding researchgate.net. For instance, a seven-membered transition state has been postulated for the esterification of 2-amino alcohols, a feature that would be relevant to the C1 hydroxyl and C2 amine of the target compound researchgate.net.

Alkylation Reactions: Alkylation can occur at multiple sites. The primary amine is nucleophilic and can be alkylated, while the hydroxyl group can be converted into an ether (O-alkylation). The tertiary amine at C3 can also be alkylated to form a quaternary ammonium salt. A significant synthetic strategy for related amino alcohols is "hydrogen-borrowing" alkylation, which uses catalysts to facilitate the C-C bond formation between amino alcohols and other molecules, and could be applied here nih.gov. Traditional alkylation of amino alcohols has also been achieved through methods like reductive amination, where a primary amine is reacted with formaldehyde (B43269) and then reduced, a process that can be used to introduce methyl groups google.com.

Selective Functionalization of Hydroxyl and Amine Groups

The presence of three distinct functional groups necessitates chemoselective strategies to modify one site without affecting the others.

Functionalization of the Hydroxyl Group: The primary hydroxyl group can be selectively functionalized using various methods developed for polyfunctional molecules like carbohydrates. acs.org Strategies include:

Protection/Deprotection: The hydroxyl group can be protected as a silyl (B83357) ether, which is stable under many reaction conditions used to modify amines but can be easily removed later. nih.gov

Catalyst Control: Rhodium-catalyzed reactions with diazoesters can selectively target O-H insertion, providing a method for "arming" the alcohol with a functional handle. nih.gov

Reagent Control: The choice of acylating agent can determine selectivity. For example, in cis-1,2-diols, benzoyl cyanide (BzCN) with DMAP can selectively acylate an axial hydroxyl group, while other reagents target the equatorial position. nih.gov

Functionalization of Amine Groups: Differentiating between the primary (C2) and tertiary (C3) amines is straightforward. However, selectively functionalizing the C2 primary amine in the presence of the C1 hydroxyl group requires careful planning.

Protecting Groups: The primary amine can be selectively protected, for example with a tert-butyloxycarbonyl (Boc) group, which allows for subsequent reactions on the hydroxyl group. google.com

pH Control: The basicity of the amines differs (pKa of the conjugate acids). This difference can sometimes be exploited to achieve selective reactions under specific pH conditions.

Ring Formation: The vicinal amino alcohol moiety (at C1 and C2) can be converted into cyclic intermediates like oxazolidines, which protect both groups simultaneously and can be reopened later. researchgate.net Similarly, cyclic sulfamidates can be formed from vicinal amino alcohols and used for stereoselective synthesis of diamines. mdpi.com

Oxidation and Reduction Processes and Their Products

The oxidation and reduction of 1-Propanol, 2-amino-3-(dimethylamino)- would yield a variety of derivative compounds.

Oxidation Processes:

Oxidation of the Alcohol: The primary alcohol at C1 can be oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or to a carboxylic acid using stronger agents like potassium permanganate.

Oxidation of the Amines: The primary amine at C2 can be oxidized, while the tertiary amine at C3 is generally more resistant but can form an N-oxide. Atmospheric photo-oxidation studies on the related compound 2-amino-2-methyl-1-propanol (B13486) (AMP) show that degradation is initiated by OH radicals abstracting hydrogen atoms, leading to products like aldehydes, imines, and amides. nih.govacs.org A similar degradation pathway would be expected for the target molecule.

Reduction Processes: Reduction processes are typically applied to derivatives of the parent molecule rather than the saturated molecule itself.

If the C1 alcohol is first oxidized to an aldehyde, it can be subsequently used in reductive amination reactions.

If the C2 primary amine is converted to an imine or an amide, these functional groups can be reduced back to an amine or to a new secondary amine, respectively.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent used to reduce amide or ester derivatives that could be formed from the primary amine and hydroxyl groups.

Kinetic and Thermodynamic Aspects of Synthesis

Direct kinetic and thermodynamic data for the synthesis of 1-Propanol, 2-amino-3-(dimethylamino)- are not available in the literature. However, these aspects can be inferred from studies of analogous compounds and general principles of reaction engineering. A plausible synthesis route would involve the selective N,N-dimethylation of a precursor like 2,3-diamino-1-propanol. acs.orgguidechem.com

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product, minimizing byproducts, and ensuring an efficient process. Key parameters include temperature, pressure, solvent, catalyst, and molar ratios of reactants.

For a potential key step, such as the reductive amination of 2,3-diamino-1-propanol's C3-amine using formaldehyde, conditions can be optimized based on established procedures for similar transformations. chemicalbook.com

| Parameter | Range/Type | Effect on Yield and Purity | Reference (by Analogy) |

|---|---|---|---|

| Temperature | 80 - 150 °C | Higher temperatures can increase reaction rate but may also lead to side reactions and byproduct formation, such as isomer conversion. | google.com |

| Pressure | Atmospheric to 60 bar | For hydrogenations or reactions in an autoclave, higher pressure increases the concentration of gaseous reactants (e.g., H₂), accelerating the reaction. | chemicalbook.com |

| Catalyst | Raney Cobalt, Ruthenium on Carbon (Ru/C), Palladium on Carbon (Pd/C) | Catalyst choice is critical for selectivity and efficiency. Ru/C has been shown to be effective for reductive amination of amino alcohols in water. | chemicalbook.com |

| Solvent | Water, Toluene (B28343), Ethanol | The solvent affects reactant solubility and can influence reaction pathways. Water is a green solvent choice, while toluene can be used for azeotropic removal of water in condensation steps. | |

| Reactant Ratio | Excess formaldehyde/formic acid | Using an excess of the methylating agent (e.g., formaldehyde in the Eschweiler-Clarke reaction) drives the reaction to completion for exhaustive methylation. |

Green Chemistry Principles in Synthetic Design

Applying green chemistry principles to the synthesis of 1-Propanol, 2-amino-3-(dimethylamino)- would aim to reduce its environmental impact.

Renewable Feedstocks: A potential green route could start from the amino acid L-serine, a renewable resource. L-serine can be converted to 2,3-diamino-1-propanol, a key precursor. researchgate.net This avoids reliance on petroleum-based starting materials like epichlorohydrin. guidechem.comchemicalbook.com

Catalytic Methods: Employing catalytic methods over stoichiometric reagents improves atom economy and reduces waste. For example, using catalytic "hydrogen borrowing" or reductive amination for alkylation steps is preferable to older methods requiring large amounts of reagents. rsc.org

Energy Efficiency: Optimizing reactions to proceed at lower temperatures and pressures reduces energy consumption. Solvothermal methods, which use solvents above their boiling points in a closed system, can sometimes provide an energy-efficient alternative. rsc.org

Use of Safer Solvents: Whenever possible, hazardous organic solvents should be replaced with greener alternatives like water or ethanol. rsc.orgresearchgate.net For example, the reductive amination of amino alcohols has been successfully performed in water.

Applications in Advanced Organic Synthesis and Chiral Chemistry

Role as a Chiral Auxiliary and Ligand in Asymmetric Catalysis

The (S)-(+)-enantiomer of 1-Propanol, 2-amino-3-(dimethylamino)- is widely recognized for its function as a chiral auxiliary. smolecule.com In this capacity, it is temporarily incorporated into a substrate to direct the stereochemical course of a reaction, leading to the preferential formation of one enantiomer over the other. wikipedia.org This control is crucial in the synthesis of pharmaceuticals and agrochemicals, where often only a single enantiomer exhibits the desired biological activity. smolecule.com

The compound and its derivatives also serve as effective chiral ligands in metal-catalyzed asymmetric reactions. smolecule.com The amino and hydroxyl groups can coordinate to a metal center, creating a chiral environment that influences the enantioselectivity of the catalyzed transformation.

Mechanisms of Chiral Induction and Enantioselectivity

The mechanism of chiral induction by 1-Propanol, 2-amino-3-(dimethylamino)- and its derivatives involves the formation of a rigid, chiral environment around the reaction center. When used as a chiral auxiliary, its stereogenic center dictates the facial selectivity of nucleophilic or electrophilic attack on the substrate. wikipedia.org

As a ligand in asymmetric catalysis, the compound's hydroxyl and dimethylamino groups play a crucial role in stabilizing transition states and intermediates. This stabilization is often achieved through the formation of a chelate complex with the metal catalyst. The specific geometry of this complex then directs the approach of the reactants, leading to high enantioselectivity. nih.govresearchgate.net The choice of metal and reaction conditions can further influence the stereochemical outcome. nih.gov

Enantioselective Alkylation Reactions (e.g., Dialkylzinc Additions)

Chiral amino alcohols derived from or similar in structure to 1-Propanol, 2-amino-3-(dimethylamino)- have been successfully employed in enantioselective alkylation reactions. For instance, they can act as chiral ligands for catalysts used in the addition of dialkylzinc reagents to aldehydes, producing chiral secondary alcohols with high enantiomeric excess.

While direct examples for 1-Propanol, 2-amino-3-(dimethylamino)- in dialkylzinc additions are not prevalent in the provided context, the principle is well-established for similar chiral amino alcohols. researchgate.net The process generally involves the formation of a chiral zinc-amino alcohol complex that coordinates the aldehyde, thereby directing the alkyl group transfer from the dialkylzinc reagent to one specific face of the aldehyde's carbonyl group.

| Reaction Type | Catalyst System | Key Feature |

|---|---|---|

| Enantioselective Alkylation | Chiral Amino Alcohol / Dialkylzinc | Formation of a chiral zinc-amino alcohol complex directs the stereoselective addition of an alkyl group to an aldehyde. |

| Asymmetric C(sp3)−H amidation | NiCl2 / Bisoxazolines | Achieves enantiocontrolled synthesis of oxazolidinones. researchgate.net |

Stereochemical Control in Drug Synthesis and Agrochemicals

The ability to control stereochemistry is paramount in the development of pharmaceuticals and agrochemicals, as different enantiomers of a chiral molecule can exhibit vastly different biological activities and metabolic profiles. nih.gov Chiral auxiliaries and ligands derived from compounds like 1-Propanol, 2-amino-3-(dimethylamino)- are instrumental in achieving the synthesis of single-enantiomer drugs. nih.gov

For example, the chiral intermediate (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol, a derivative of this family, is crucial in the synthesis of the antidepressant duloxetine. The use of such chiral building blocks ensures the final drug product has the correct three-dimensional structure for optimal interaction with its biological target. nih.govchemimpex.com This approach can lead to drugs with improved therapeutic indices, simpler pharmacokinetic profiles, and fewer side effects. nih.gov

Design and Synthesis of Chiral Derivatives with Enhanced Performance

Researchers continuously design and synthesize new chiral derivatives based on the 1-Propanol, 2-amino-3-(dimethylamino)- scaffold to enhance their performance in asymmetric synthesis. Modifications to the structure, such as the introduction of bulky substituents, can lead to increased steric hindrance, which in turn can improve the level of enantioselectivity in catalytic reactions. nih.gov

For example, new ProPhenol ligands bearing 2,5-trans-disubstituted pyrrolidines have been designed for zinc-catalyzed direct asymmetric aldol (B89426) reactions, affording high yields and excellent diastereo- and enantioselectivity. nih.gov The synthesis of these novel derivatives often involves multi-step reaction sequences, starting from readily available chiral precursors. google.com

| Derivative Type | Synthetic Goal | Example Application |

|---|---|---|

| ProPhenol Ligands | Enhanced diastereo- and enantioselectivity | Zinc-catalyzed asymmetric aldol reactions. nih.gov |

| (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol | Key intermediate for a specific drug | Synthesis of Duloxetine. |

Versatility as a Building Block for Complex Molecules

Beyond its role in asymmetric catalysis, 1-Propanol, 2-amino-3-(dimethylamino)- is a versatile building block for the synthesis of more complex molecules. sciencedaily.com Its bifunctional nature, possessing both nucleophilic amino groups and a hydroxyl group, allows for a variety of chemical transformations.

Precursor in the Synthesis of Bioactive Compounds

This compound serves as a precursor in the synthesis of a range of bioactive molecules. Its structure can be incorporated into larger molecular frameworks to impart specific properties. For instance, it is used in the development of benzimidazole (B57391) derivatives and other biologically active compounds. The amino and hydroxyl groups provide convenient handles for further chemical modifications, enabling the construction of diverse molecular architectures. cam.ac.ukcancerquest.orgyoutube.com

Integration into Pharmaceutical Intermediates (e.g., Benzimidazole Derivatives)

1-Propanol, 2-amino-3-(dimethylamino)- is identified as a valuable building block in the synthesis of pharmaceutical compounds, notably in the development of benzimidazole derivatives. The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its equivalent. Given that 1-Propanol, 2-amino-3-(dimethylamino)- contains two amine groups, it can theoretically serve as a diamine precursor in cyclization reactions to form heterocyclic rings. While specific literature detailing the direct condensation of this compound to form a benzimidazole was not found, the general synthetic routes support its potential application. researchgate.netorganic-chemistry.orgasianpubs.org

For instance, the common method of reacting o-phenylenediamines with various C1 synthons is a well-established route to benzimidazoles. organic-chemistry.org The primary and tertiary amine functionalities on the propanol (B110389) backbone offer multiple reaction sites for building such heterocyclic systems.

Formation of Complex Nitrogen-Containing Scaffolds and Heterocycles

The utility of 1-Propanol, 2-amino-3-(dimethylamino)- extends to its role as a precursor for other complex nitrogen-containing scaffolds and bioactive molecules. Nitrogen heterocycles are of paramount importance in drug discovery and materials science. researchgate.netmdpi.org Amines and amino alcohols are fundamental starting materials for constructing these systems.

A structurally related compound, 1-[Bis[3-(dimethylamino)propyl]amino]-2-propanol, which shares the 2-propanol and dimethylamino moieties, is utilized as a reactive catalyst. whamine.comsigmaaldrich.com Its terminal hydroxyl group can react with isocyanates, incorporating the molecule into a larger polymer structure, specifically in the formation of polyurethane foams. whamine.comsigmaaldrich.com This demonstrates how the functional groups present in such amino alcohols can be leveraged to build complex, nitrogen-rich macromolecular scaffolds.

| Application Area | Compound Example | Role of Compound | Resulting Structure | Citation |

| Polymer Chemistry | 1-[Bis[3-(dimethylamino)propyl]amino]-2-propanol | Reactive Catalyst | Polyurethane Foam | whamine.comsigmaaldrich.com |

Reagent in Diverse Organic Transformations

Beyond its role as a structural building block, 1-Propanol, 2-amino-3-(dimethylamino)- also functions as a reagent to facilitate key organic reactions, owing to the reactivity of its hydroxyl and amino groups.

Facilitation of Esterification and Etherification

The compound is known to facilitate esterification and etherification reactions. While specific studies detailing the catalytic activity of 1-Propanol, 2-amino-3-(dimethylamino)- are limited, the mechanism can be inferred from structurally similar molecules. For example, the esterification of 3-(dimethylamino)propan-1-ol with N-acetylimidazole proceeds via intramolecular general base catalysis. rsc.org The tertiary dimethylamino group assists in the formation of a cyclic tetrahedral intermediate, significantly accelerating the rate of ester formation. rsc.org It is plausible that the tertiary amine in 1-Propanol, 2-amino-3-(dimethylamino)- could play a similar catalytic role.

| Reaction | Reagent System | Key Feature | Mechanism | Citation |

| Esterification | 3-(Dimethylamino)propan-1-ol + N-acetylimidazole | Intramolecular Catalysis | General base catalysis by tertiary amine | rsc.org |

Amide Formation and Related Reactions

1-Propanol, 2-amino-3-(dimethylamino)- can act as a building block in the synthesis of amides. The primary amine group (at the C-2 position) is a potent nucleophile that can react with activated carboxylic acids, acyl chlorides, or anhydrides to form a stable amide bond. This is a fundamental reaction in organic synthesis, particularly for creating peptides and other complex molecules. organic-chemistry.org The presence of the additional hydroxyl and tertiary amine groups on the scaffold allows for the synthesis of multifunctional amides that can be further modified or can impart specific properties like solubility or basicity to the final molecule.

Quaternization of Functional Groups

The tertiary dimethylamino group in 1-Propanol, 2-amino-3-(dimethylamino)- is susceptible to quaternization. This reaction involves the alkylation of the tertiary amine with an alkyl halide, leading to the formation of a quaternary ammonium (B1175870) salt. While literature specifically documenting the quaternization of this compound is scarce, the reaction is a standard transformation for tertiary amines.

This modification introduces a permanent positive charge onto the molecule, which can dramatically alter its physical and chemical properties, such as increasing its water solubility and modifying its biological activity. The primary and secondary amine functionalities could also potentially undergo alkylation, possibly leading to a mixture of products if the reaction conditions are not carefully controlled. nih.govsciencemadness.org

Article on "1-Propanol, 2-amino-3-(dimethylamino)-" Cannot Be Generated Due to Lack of Specific Data

Following a thorough review of scientific literature and chemical databases, it has been determined that there is insufficient publicly available information specifically concerning the catalytic functions of the chemical compound 1-Propanol, 2-amino-3-(dimethylamino)- . The structural uniqueness of this molecule means that data for its various isomers or related amino alcohols cannot be used to accurately describe its properties without risk of scientific misrepresentation.

The requested article outline requires detailed research findings on topics such as base catalysis, polymerization, urethane (B1682113) and epoxy systems, ligand design, and asymmetric transformations. While extensive research exists for other amino alcohols in these areas, these findings are not transferable to the specific molecule .

For context, the properties of a chemical compound are intrinsically linked to its specific structure—the precise arrangement of its atoms and functional groups. In the case of "1-Propanol, 2-amino-3-(dimethylamino)-," the positions of the hydroxyl (-OH), primary amino (-NH2), and tertiary dimethylamino (-N(CH3)2) groups on the propane (B168953) backbone dictate its electronic and steric characteristics. These, in turn, govern its behavior as a catalyst, ligand, or reactant.

Available research frequently discusses isomers such as 1-Amino-3-(dimethylamino)propan-2-ol , where the hydroxyl and primary amino groups are swapped, or simpler structures like 3-Dimethylamino-1-propanol . cymitquimica.comnist.gov The catalytic and coordination chemistry of these compounds is well-documented but is specific to their respective structures. For instance, the ability of an amino alcohol to act as a chelating ligand is highly dependent on the spacing and orientation of its nitrogen and oxygen atoms, which differs between isomers.

Given the strict requirement for scientifically accurate content focused solely on "1-Propanol, 2-amino-3-(dimethylamino)-," the lack of specific data in the public domain prevents the creation of the requested article. To proceed would necessitate making unsubstantiated assumptions about the compound's behavior based on different molecules, which would not meet the required standards of accuracy and authority.

Therefore, no content can be generated for the specified outline sections (4.1 through 4.2.2) for the compound 1-Propanol, 2-amino-3-(dimethylamino)-.

Catalytic Functions and Mechanistic Insights

Coordination Chemistry and Metal-Catalyzed Systems

Spectroscopic Characterization of Metal-Ligand Interactions

Following a comprehensive search of scientific literature and chemical databases, no specific research articles or detailed spectroscopic data were found for metal complexes involving the ligand "1-Propanol, 2-amino-3-(dimethylamino)-". The focus of existing research has been on structurally related amino alcohol ligands and their coordination chemistry.

While detailed spectroscopic analysis for the target compound's metal complexes is not available, the characterization of similar amino alcohol-metal interactions provides a foundational understanding of the techniques that would be employed. For instance, studies on complexes of ligands such as 3-amino-1-propanol and N-methylaminoethanol with transition metals like zinc(II) have utilized a suite of spectroscopic methods to elucidate the coordination environment. rsc.org

Typically, the investigation of metal-ligand interactions for amino alcohols involves the following spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for determining the structure of diamagnetic metal complexes in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination to a metal ion can reveal the binding sites and provide insights into the geometry of the complex. For related amino alcohol ligands, dynamic processes in solution, such as ring inversions in chelate rings, have been studied using variable-temperature NMR. illinois.edu

UV-Visible (UV-Vis) Spectroscopy: This method is particularly useful for studying complexes of transition metals with d-electrons. The d-d electronic transitions are sensitive to the geometry and coordination environment of the metal ion. Changes in the absorption spectra upon ligand binding can be used to determine the stability and stoichiometry of the resulting complexes.

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the solid-state structure of metal complexes, including precise bond lengths and angles. This technique has been used to characterize the structures of complexes with related ligands, revealing, for example, square-planar geometries for Ni(II), Pd(II), and Pt(II) complexes with chelating 3-dimethylamino-1-propyl ligands. illinois.edu

Environmental Applications and Process Engineering Perspectives

Carbon Dioxide Capture and Absorption Technologies

The primary environmental application focus for amino alcohols is their use as solvents in post-combustion CO₂ capture processes. These compounds react with CO₂ in flue gas streams, effectively removing it before it is emitted into the atmosphere. The structure of 1-Propanol, 2-amino-3-(dimethylamino)-, featuring both a secondary amine and a tertiary amine group, suggests it could exhibit interesting properties for CO₂ absorption.

Reaction Kinetics of CO₂ Interaction with Amino Alcohol Solutions

The rate at which a solvent absorbs CO₂ is a critical factor in its effectiveness. The reaction kinetics of CO₂ with aqueous solutions of amino alcohols are often studied using techniques like the stopped-flow method to determine pseudo-first-order rate constants (k₀).

For analogous compounds, studies have shown a range of kinetic behaviors. For instance, the kinetics for the reaction of CO₂ with 3-(dimethylamino)-1-propylamine (DMAPA) in water were investigated over a temperature range of 298.15–313.15 K. The estimated second-order rate constants were in the range of 9.70–19.30 m³·mol⁻¹·s⁻¹. acs.org Aqueous solutions of DMAPA, which contains both primary and tertiary amino groups, demonstrated faster kinetics than primary amines like monoethanolamine (MEA) and the sterically hindered amine 2-amino-2-methyl-1-propanol (B13486) (AMP). acs.org

The reaction between CO₂ and tertiary alkanolamines like 1-dimethylamino-2-propanol (B140979) (1DMA2P) is typically considered a second-order reaction. researchgate.net The study of aqueous solutions of 1-amino-2-propanol (1-AP) and 3-amino-1-propanol (3-AP) showed that the reaction rate of CO₂ in the 3-AP solution was faster than in aqueous MEA, which in turn was faster than in the 1-AP solution under the studied conditions. acs.org The zwitterion mechanism was used to correlate the experimentally obtained rate constants for 1-AP and 3-AP. acs.org

Interactive Table: Kinetic Data for Analogous Amino Alcohols

| Compound | Temperature (K) | Concentration Range (mol·m⁻³) | Second-Order Rate Constant (m³·mol⁻¹·s⁻¹) |

| 3-(Dimethylamino)-1-propylamine (DMAPA) | 298.15–313.15 | 40 to 150 | 9.70–19.30 acs.org |

| 1-Amino-2-propanol (1-AP) | 298–313 | 25.3 to 82.0 | Data not specified acs.org |

| 3-Amino-1-propanol (3-AP) | 298–313 | 27.0 to 60.7 | Data not specified acs.org |

Thermodynamics of CO₂ Absorption (e.g., Heat of Absorption)

For 2-(dimethylamino)-2-methyl-1-propanol (2DMA2M1P), the CO₂ absorption heat was calculated to be competitive, suggesting it could be an energy-efficient solvent. researchgate.net In non-aqueous systems, such as 2-amino-2-methyl-1-propanol (AMP) in dimethyl sulfoxide (B87167) (DMSO), the heat of absorption was found to decrease with increasing temperature. dtu.dk This phenomenon was attributed to a shift towards physical absorption at higher temperatures. dtu.dk

Interactive Table: Heat of Absorption for Analogous Amino Alcohols

| Compound | Solvent | Heat of Absorption (kJ/mol) | Notes |

| 1-Dimethylamino-2-propanol (1DMA2P) | Aqueous | -30.5 researchgate.net | Lower regeneration energy compared to MEA and MDEA. researchgate.net |

| 2-Amino-2-methyl-1-propanol (AMP) | DMSO | Decreases with increasing temperature dtu.dk | Indicates a shift to physical absorption at higher temperatures. dtu.dk |

Mechanistic Models for CO₂ Adsorption (e.g., Zwitterion Mechanism, Direct Mechanism)

The reaction between CO₂ and amines is generally understood to proceed through one of two primary mechanisms: the zwitterion mechanism or the direct mechanism (base-catalysis).

The direct mechanism , or termolecular mechanism, is more prevalent for tertiary amines. In this model, the amine does not react directly with CO₂ but rather acts as a base to catalyze the hydration of CO₂ to form bicarbonate. acs.org

For sterically hindered amines like AMP, the reaction proceeds via the formation of an unstable carbamate (B1207046) which readily hydrolyzes to bicarbonate, allowing for a higher CO₂ loading capacity. icdst.org The reaction of CO₂ with 3-(dimethylamino)-1-propylamine (DMAPA) has been successfully correlated using both the zwitterion and termolecular mechanisms. acs.org Theoretical studies on the reaction of CO₂ with amino acid ionic liquids have also elucidated a two-step reaction pathway involving the formation of a zwitterion followed by a proton transfer to form the carbamate product. nih.gov

Solvent Performance Optimization for Post-Combustion Carbon Capture

The ideal solvent for post-combustion carbon capture should exhibit high CO₂ absorption capacity, fast reaction kinetics, low regeneration energy, high thermal and oxidative stability, and low volatility. gpaeurope.com The molecular structure of the amine plays a pivotal role in determining these properties.

Computational Fluid Dynamics (CFD) in Absorption Column Design

Computational Fluid Dynamics (CFD) is a powerful tool used to model and simulate the complex interplay of fluid flow, mass transfer, and chemical reactions within an absorption column. It can aid in the design and optimization of the contactor, which is a critical component of a carbon capture plant. However, a review of the available literature did not yield any specific studies on the use of CFD for absorption column design utilizing 1-Propanol, 2-amino-3-(dimethylamino)- as the solvent.

Role in Wastewater Treatment and Environmental Remediation

While amino alcohols are primarily investigated for gas treatment applications, their chemical properties could potentially lend them to roles in wastewater treatment and other environmental remediation processes. However, a comprehensive search of the scientific literature did not reveal any specific research or applications of 1-Propanol, 2-amino-3-(dimethylamino)- in the context of wastewater treatment or environmental remediation.

Chelation Properties for Heavy Metal Removal

While specific studies on the heavy metal chelation properties of 1-Propanol, 2-amino-3-(dimethylamino)- are not extensively documented, its structural characteristics suggest a strong potential for such applications. The presence of multiple binding sites—specifically the two nitrogen atoms of the amino groups and the oxygen atom of the hydroxyl group—allows the molecule to act as a potent ligand. nbinno.comchemicalbook.com Chelating agents bind to toxic metal ions, forming stable, complex structures that can be more easily removed from a system. nih.govachemblock.com

Compounds with similar structures, such as diamines and amino alcohols, are known to be effective chelating agents. mdpi.com For instance, 1,3-Diamino-2-propanol (B154962) is recognized as a versatile bidentate diamine ligand used in the synthesis of organometallic compounds. chemicalbook.com The chelation process typically involves the formation of coordination bonds between the functional groups of the ligand and the metal ion. mdpi.com Molecules containing amino and hydroxyl groups can form these stable complexes with heavy metal ions, effectively sequestering them from the environment. mdpi.com The effectiveness of a chelating agent is often enhanced by having multiple functional groups that can bind to a single metal ion, a characteristic feature of 1-Propanol, 2-amino-3-(dimethylamino)-.

Research into related molecules provides insight into the potential mechanisms. Peptides, for example, utilize N-terminal amino groups, C-terminal carboxyl groups, and various side chains to bind with metals. mdpi.com The fundamental mechanism relies on atoms like nitrogen, oxygen, and sulfur forming complexes with metal cations under appropriate conditions. mdpi.com Given its structure, 1-Propanol, 2-amino-3-(dimethylamino)- could foreseeably form stable five- or six-membered chelate rings with metal ions, a common and stable configuration in coordination chemistry.

Application in the Treatment of Organic Pollutants

The application of 1-Propanol, 2-amino-3-(dimethylamino)- in the treatment of organic pollutants is an area of growing interest, largely inferred from the behavior of analogous compounds. Tertiary amines and diamines are noted for their use in removing acidic compounds from gaseous effluents. google.com A patent for novel tertiary diamines from the 1,3-diamino-2-propanol family highlights their utility in gas deacidification processes. google.com This suggests that 1-Propanol, 2-amino-3-(dimethylamino)- could be employed in industrial gas scrubbing applications to remove pollutants like CO2 or H2S.

Furthermore, photocatalysis has emerged as a promising technology for the degradation of organic pollutants, and amino alcohols can play a role in these processes. nih.gov The photocatalytic degradation of pollutants is an advanced oxidation technology that can break down harmful chemicals into less toxic substances. mdpi.com For example, the photocatalytic oxidation of alcohols is often studied as a model reaction for the abatement of organic pollutants. mdpi.com While direct research on 1-Propanol, 2-amino-3-(dimethylamino)- is limited, studies on related substances show that photocatalysis can be used to modify amino acids and other nitrogen-containing compounds. rsc.org This suggests a potential pathway for using this diamino alcohol in conjunction with photocatalysts like titanium dioxide (TiO2) to treat wastewater containing various organic contaminants. nih.gov

The inherent reactivity of the amino and hydroxyl groups can also be leveraged. For instance, amino alcohols are used in coatings to scavenge airborne pollutants like formaldehyde (B43269). nih.gov This occurs through a chemical reaction that forms stable compounds, effectively removing the pollutant from the air.

Environmental Degradation Pathways and Atmospheric Chemistry (for related amino alcohols)

Small amounts of solvent amines can escape into the atmosphere from industrial facilities, where they undergo oxidative degradation. nih.gov The atmospheric chemistry of 1-Propanol, 2-amino-3-(dimethylamino)- is not specifically detailed in the literature, but extensive studies on related amino alcohols, such as 2-Amino-2-methyl-1-propanol (AMP), provide a robust model for its likely environmental fate. nih.govacs.orgwhiterose.ac.uk

The primary atmospheric removal process for amino alcohols is their reaction with hydroxyl (OH) radicals. nih.govacs.org This reaction proceeds via hydrogen abstraction from different sites on the molecule. nih.govacs.org For AMP, theoretical calculations and experimental data show that H-abstraction occurs predominantly from the –CH2– group (>70%), with minor contributions from the –NH2 group (5–20%) and the –CH3 groups (5–10%). nih.govacs.org Abstraction from the –OH group is considered negligible under atmospheric conditions. nih.govacs.org

The degradation of these amines leads to the formation of various secondary products, including imines, amides, and potentially carcinogenic nitrosamines and nitramines, depending on the atmospheric conditions, particularly the levels of nitrogen oxides (NOx). nih.govnilu.com

Table 1: Predicted Atmospheric Degradation of 2-Amino-2-methyl-1-propanol (AMP) by OH Radicals

Data sourced from theoretical and experimental studies on AMP degradation. nih.govacs.orgwhiterose.ac.uk

The atmospheric lifetime of these compounds is relatively short due to their reactivity with OH radicals. For example, AMP has an estimated atmospheric lifetime of about 10 hours. acs.org The degradation products can contribute to the formation of secondary organic aerosols and ground-level ozone. acs.orgnilu.no Studies on 2-aminoethanol (MEA) have shown that its photo-oxidation can lead to significant particle formation. nilu.no Given its structure, 1-Propanol, 2-amino-3-(dimethylamino)- is expected to undergo similar rapid degradation in the atmosphere, primarily initiated by OH radicals, leading to a complex array of oxidation products.

Advanced Characterization and Computational Studies

Spectroscopic and Chromatographic Methodologies

Spectroscopic and chromatographic methods are fundamental to confirming the identity, purity, and molecular characteristics of a chemical compound.

ATR-FTIR Spectroscopy for Intermolecular Interaction Studies

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy would be an invaluable tool for studying the intermolecular interactions of 1-Propanol, 2-amino-3-(dimethylamino)-. This technique is particularly sensitive to the vibrations of functional groups involved in hydrogen bonding, such as the hydroxyl (-OH) and amino (-NH2) groups present in the molecule.

In a hypothetical study, the ATR-FTIR spectrum would be recorded for the pure compound and in various solvents. Analysis of the O-H and N-H stretching bands would provide insight into the nature and strength of hydrogen bonding networks. Shifts in the vibrational frequencies of these bands upon dilution or change in solvent polarity would indicate changes in the intermolecular interactions.

Interactive Table: Hypothetical ATR-FTIR Data

| Functional Group | Expected Vibrational Frequency (cm⁻¹) (Pure) | Expected Shift in Protic Solvent | Expected Shift in Aprotic Solvent |

| O-H Stretch | 3300-3500 (broad) | Broadening and shift to lower frequency | Sharpening and shift to higher frequency |

| N-H Stretch (Amino) | 3250-3400 (two bands) | Broadening and shift to lower frequency | Minimal change |

| C-N Stretch (Amino) | 1020-1250 | Shift to higher frequency | Minimal change |

| C-N Stretch (Dimethylamino) | 1020-1250 | Shift to higher frequency | Minimal change |

Note: This table is illustrative and not based on experimental data for the specified compound.

Advanced NMR Techniques for Structural and Dynamic Analysis

Advanced Nuclear Magnetic Resonance (NMR) techniques are essential for the definitive structural elucidation of organic molecules. sigmaaldrich.com For 1-Propanol, 2-amino-3-(dimethylamino)-, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments would be required.

¹H NMR: Would determine the number of different types of protons and their neighboring environments.

¹³C NMR: Would identify the number of non-equivalent carbon atoms.

2D-COSY (Correlation Spectroscopy): Would establish proton-proton coupling networks, helping to trace the connectivity of the propanol (B110389) backbone. sigmaaldrich.com

2D-HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton to its directly attached carbon atom.

2D-HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations between protons and carbons, crucial for confirming the placement of the amino and dimethylamino groups.

Dynamic NMR: Could be used to study conformational changes or restricted rotation around C-N bonds. sigmaaldrich.com

Mass Spectrometry for Reaction Product Identification and Quantification

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and fragmentation pattern of a compound. For 1-Propanol, 2-amino-3-(dimethylamino)-, high-resolution mass spectrometry (HRMS) would provide the exact molecular formula. Gas Chromatography-Mass Spectrometry (GC-MS) could be used to identify and quantify the compound in reaction mixtures, with characteristic fragmentation patterns serving as a fingerprint for its structure.

Theoretical and Computational Chemistry Approaches

Computational chemistry provides a theoretical framework to understand and predict the behavior of molecules.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), would be employed to investigate the electronic structure and reactivity of 1-Propanol, 2-amino-3-(dimethylamino)-. These calculations can predict:

Optimized molecular geometry: The most stable 3D arrangement of atoms.

Electronic properties: Ionization potential, electron affinity, and molecular orbital energies (HOMO/LUMO), which are key to understanding reactivity.

Spectroscopic properties: Theoretical vibrational frequencies (for comparison with FTIR) and NMR chemical shifts.

Reaction mechanisms: The energy barriers and pathways for potential reactions.

Molecular Dynamics Simulations of Solvent Systems and Interactions

Molecular Dynamics (MD) simulations would be used to study the behavior of 1-Propanol, 2-amino-3-(dimethylamino)- in a solvent environment over time. epa.gov These simulations can provide insights into:

Solvation structure: How solvent molecules arrange around the solute.

Hydrogen bonding dynamics: The formation and breaking of hydrogen bonds between the solute and solvent, and between solute molecules themselves.

Transport properties: Such as diffusion coefficients.

Conformational landscape: The different shapes the molecule can adopt in solution. nist.gov

MD simulations are particularly useful for understanding how a molecule's structure and dynamics are influenced by its environment, which is crucial for predicting its behavior in real-world applications. epa.gov

Future Research Directions and Emerging Applications

Development of Novel Analogues and Derivatives with Enhanced Properties

The core structure of 1-Propanol, 2-amino-3-(dimethylamino)- is ripe for chemical modification to generate novel analogues with tailored and enhanced properties. The presence of multiple reactive sites allows for selective functionalization, leading to a diverse library of derivatives. Research into the broader class of 1,3-diaminopropan-2-ols has demonstrated that these compounds are valuable building blocks for molecules with potential biological activities, including anticancer agents and enzyme inhibitors. researchgate.net

Synthetic strategies often involve the ring-opening of epoxides like epichlorohydrin (B41342) with various amines, a method that can be adapted to produce a wide range of N-substituted derivatives under mild and environmentally friendly conditions. researchgate.netresearchgate.net For instance, a patent describes novel tertiary diamines derived from the 1,3-diamino-2-propanol (B154962) family for the purpose of removing acidic compounds from gaseous effluents, highlighting the tunability of these structures for industrial applications. wipo.int Future research will likely focus on:

Alkylation and Arylation: Modifying the primary amine or hydroxyl group to introduce different alkyl or aryl substituents, thereby altering the compound's steric and electronic properties.

Orthogonal Protection: Developing strategies to selectively protect the different functional groups, allowing for precise, stepwise synthesis of complex derivatives. This has been demonstrated in the synthesis of protected 2,3-l-diaminopropanoic acid (l-Dap) methyl esters from 2,3-diaminopropanol intermediates. nih.gov

Chiral Resolution and Asymmetric Synthesis: As the central carbon is a stereocenter, developing methods for the stereoselective synthesis of enantiomerically pure derivatives is crucial for applications in pharmaceuticals and catalysis. acs.org

These synthetic explorations could yield derivatives with enhanced catalytic activity, improved solubility, or specific affinities for biological targets.

Integration into Multicomponent Reaction Systems for Synthetic Efficiency

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are a cornerstone of efficient and sustainable chemistry. The inherent functionality of amino alcohols makes them excellent substrates for MCRs. nih.gov The structure of 1-Propanol, 2-amino-3-(dimethylamino)- offers multiple points of reactivity, making it a prime candidate for integration into such systems.

Future research could explore its use in established MCRs like the Strecker or Ugi reactions to rapidly generate complex, highly functionalized molecules. nih.gov For example, a one-pot, four-component reaction involving amino alcohols, aldehydes, isocyanides, and thiols has been shown to produce potentially drug-like α-amino amides in good yields. nih.gov Similarly, a radical-based multicomponent reaction has been developed to synthesize 1,2-amino alcohols from an amine, an aldehyde, and methanol, demonstrating a convenient one-pot assembly process. acs.org By leveraging the unique arrangement of functional groups in 1-Propanol, 2-amino-3-(dimethylamino)-, novel MCRs could be designed to access unique chemical scaffolds, significantly improving synthetic efficiency and atom economy.

Exploration in Green Solvents and Sustainable Chemical Processes

The drive towards sustainable chemistry necessitates the development of processes that minimize waste and environmental impact. Research into 1-Propanol, 2-amino-3-(dimethylamino)- and its derivatives is well-positioned within this paradigm. The parent compound, 1,3-diamino-2-propanol, is noted for its ability to efficiently absorb acidic gases like CO2 and H2S, a critical technology for carbon capture and flue-gas desulfurization. wikipedia.org

Future investigations could focus on several key areas of sustainable chemistry:

Bio-based Synthesis: Developing enzymatic cascades or fermentation routes to produce the amino alcohol scaffold from renewable feedstocks like diols, which would represent a significant green alternative to traditional chemical synthesis. rsc.org

Catalysis with Abundant Metals: Employing catalysts based on earth-abundant metals, such as manganese, for reactions involving amino alcohols can replace costly and rare precious metals like ruthenium or iridium. researchgate.net

Hydrogen Borrowing Catalysis: Using the "borrowing hydrogen" methodology, where an alcohol is temporarily oxidized to an aldehyde or ketone to facilitate a reaction before being reduced back, is a highly atom-efficient way to form C-N bonds with water as the only byproduct. This has been applied to various bio-based alcohols. mdpi.com

Aqueous Phase Reactions: Given the high water solubility of its parent compound, 1,3-diamino-2-propanol, exploring the use of 1-Propanol, 2-amino-3-(dimethylamino)- in aqueous reaction media would align with the principles of green chemistry by reducing reliance on volatile organic solvents. wikipedia.orgnbinno.com

Advanced Material Science Applications (e.g., Polymers, Surfactants)

The functional groups within 1-Propanol, 2-amino-3-(dimethylamino)- make it a highly attractive building block for advanced materials. The primary amine and hydroxyl group can participate in polymerization reactions, while the tertiary amine can act as a catalyst or a site for quaternization to introduce cationic charges.

A closely related analogue, 1-[Bis[3-(dimethylamino)-propyl]amino]-2-propanol , is used as a low-odor, reactive catalyst in the production of polyether polyurethane soft foams for applications like car seats and headrests. whamine.comepa.gov The hydroxyl group in this catalyst reacts with isocyanates, incorporating it into the polymer matrix and reducing volatile organic compound (VOC) emissions. whamine.com

Future material science applications for 1-Propanol, 2-amino-3-(dimethylamino)- and its derivatives could include:

Epoxy Curing Agents: The primary amine can serve as a curing agent for epoxy resins, with the potential to create polymers with tailored thermal and mechanical properties. Derivatives of the parent compound are already used for this purpose in semiconductor encapsulation. pmarketresearch.com

Polyamide Synthesis: The diamine structure is suitable for creating high-performance polyamide membranes, potentially for reverse osmosis or gas separation applications. chemicalbook.com

Surfactants and Emulsifiers: The amphiphilic nature of the molecule can be enhanced by N-alkylation to create cationic surfactants. Such surfactants, derived from 1,3-diamino-2-propanol, are used in personal care products like hair conditioners. pmarketresearch.comunivarsolutions.com

| Analogue | Application Area | Function |

| 1-[Bis[3-(dimethylamino)-propyl]amino]-2-propanol | Polymers | Reactive catalyst for polyurethane foams whamine.comepa.gov |

| 1,3-Diamino-2-propanol | Polymers / Electronics | Epoxy curing agent pmarketresearch.com |

| 1,3-Diamino-2-propanol | Water Treatment | Monomer for polyamide reverse osmosis membranes chemicalbook.com |

| 1,3-Diamino-2-propanol Derivatives | Personal Care | Precursor for cationic surfactants pmarketresearch.com |

Application in Bio-Inspired Catalysis and Bioconjugation Chemistry

The fields of bio-inspired catalysis and bioconjugation offer exciting prospects for 1-Propanol, 2-amino-3-(dimethylamino)-. The compound's chiral nature and array of functional groups provide a scaffold that can mimic biological molecules or be used to link them together.

Bio-Inspired Catalysis: Nature utilizes a limited set of functional groups, including amines and alcohols, to achieve remarkable catalytic efficiency and selectivity. acs.org The 1,2-amino alcohol motif is a key feature in many asymmetric catalysts and ligands. Future work could involve designing metal complexes where 1-Propanol, 2-amino-3-(dimethylamino)- acts as a chiral ligand for asymmetric synthesis. acs.org The development of organocatalysts based on amino acid scaffolds, such as amino acylguanidines that mimic the function of arginine residues in enzymes, provides a template for how the functional groups of the title compound could be harnessed for catalysis. researchgate.net

Bioconjugation Chemistry: Bioconjugation is the chemical linking of two molecules, at least one of which is a biomolecule. biosyn.com The primary amine of 1-Propanol, 2-amino-3-(dimethylamino)- is an ideal handle for bioconjugation, as it can readily react with activated esters, isothiocyanates, or aldehydes on proteins, peptides, or other macromolecules. researchgate.net The parent compound, 1,3-diamino-2-propanol, is already used as a branching unit in the synthesis of peptide dendrimers, which have applications in drug delivery. nbinno.comchemicalbook.com This demonstrates the utility of this scaffold in creating complex, multi-functional biomaterials. Future research could explore its use as a linker to attach therapeutic agents to targeting moieties or to functionalize surfaces for biosensor applications. nih.gov

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 1-Propanol, 2-amino-3-(dimethylamino)-?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 2-propanol derivatives with dimethylamine precursors under controlled conditions. Key parameters include:

- Temperature : 50–70°C to balance reaction rate and side-product formation .

- Solvents : Polar aprotic solvents (e.g., ethanol, methanol) enhance reactivity .

- Catalysts : Bases like NaOH or K₂CO₃ facilitate deprotonation and intermediate stabilization .

Methodological optimization requires monitoring via TLC or GC-MS to track intermediates and purity.

Q. How can researchers purify 1-Propanol, 2-amino-3-(dimethylamino)- to analytical-grade standards?

Common purification methods include:

- Recrystallization : Using ethanol/water mixtures to exploit solubility differences .

- Column Chromatography : Silica gel with gradient elution (e.g., CH₂Cl₂:MeOH 9:1 to 7:3) to separate polar byproducts .

- Distillation : For volatile impurities, fractional distillation under reduced pressure (e.g., 0.1 atm) .

Purity validation requires NMR (¹H/¹³C) and HPLC with UV detection at 254 nm .

Q. What spectroscopic techniques are essential for characterizing this compound?

- ¹H/¹³C NMR : Assign signals for the dimethylamino group (δ ~2.2–2.5 ppm for N(CH₃)₂) and hydroxyl proton (δ ~1.5–2.0 ppm, broad) .

- FT-IR : Confirm O-H (3200–3600 cm⁻¹) and C-N (1250–1350 cm⁻¹) stretches .

- Mass Spectrometry (EI/ESI) : Identify molecular ion peaks (e.g., m/z 132 for [M+H]⁺) and fragmentation patterns .

Q. How can researchers assess the compound’s biological activity in vitro?

- Receptor Binding Assays : Radioligand displacement studies (e.g., acetylcholine receptors due to dimethylamino groups) using [³H]-ligands .

- Enzyme Inhibition : Kinetic assays (e.g., acetylcholinesterase activity via Ellman’s method) .

- Cytotoxicity Screening : MTT assays on cell lines (e.g., SH-SY5Y neurons) at 10–100 μM concentrations .

Advanced Research Questions

Q. How can discrepancies in thermodynamic data (e.g., vapor pressures) from different methods be reconciled?

Experimental methods like transpiration , static , and ebulliometry yield varying results due to sensitivity to impurities and temperature gradients. For example:

- Transpiration (dynamic gas-flow method) may underestimate vapor pressures at low temperatures (<100°C) due to incomplete equilibration .

- Static methods require high-purity samples to avoid decomposition artifacts .

Researchers should cross-validate using multiple techniques and apply corrections (e.g., Antoine equation extrapolation) .

Q. What intermolecular interactions dominate in the crystal structure of derivatives?

X-ray crystallography reveals:

- Hydrogen Bonds : Between amino/hydroxyl groups and electronegative atoms (e.g., N–H···O/N, d ≈ 2.8–3.0 Å) .

- π-Stacking : Aromatic substituents (if present) align with a 3.4–3.6 Å interplanar distance .

- Torsional Strain : Substituents (e.g., ethoxy groups) may deviate from conjugation planes (torsion angles ~170–175°) .

Q. Can this compound be used as a fluorescent tag in protein engineering?

The dimethylamino group’s electron-rich nature enables environmental sensitivity. For example:

Q. How do solvent mixtures affect its physicochemical behavior?

In binary systems (e.g., water/DMSO):

Q. What computational methods predict its pharmacokinetic interactions?

- Molecular Dynamics (MD) : Simulate binding to CNS targets (e.g., serotonin receptors) using AMBER/CHARMM force fields .

- QSAR Models : Correlate substituent electronegativity with blood-brain barrier permeability (e.g., ClogP vs. BBB score) .

- Docking Studies (AutoDock Vina) : Identify binding poses in enzyme active sites (e.g., MAO-A inhibition) .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Meta-Analysis : Pool data from receptor binding, enzyme assays, and cytotoxicity studies to identify dose-dependent trends .

- Structural Analog Comparison : Compare with derivatives (e.g., ethyl 2-amino-3-(dimethylamino)propanoate) to isolate substituent effects .

- Error Source Analysis : Control for batch variability (e.g., HPLC purity >98%) and assay conditions (pH, ionic strength) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.